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6-Isopropylnicotinic acid hydrochloride Documentation Hub

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  • Product: 6-Isopropylnicotinic acid hydrochloride
  • CAS: 1423029-80-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 6-isopropylnicotinic acid hydrochloride

Precision Characterization, Synthesis, and Handling for Pharmaceutical Applications Executive Summary 6-Isopropylnicotinic acid hydrochloride (CAS: 1423029-80-4) is a critical pyridine-based building block used in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis, and Handling for Pharmaceutical Applications

Executive Summary

6-Isopropylnicotinic acid hydrochloride (CAS: 1423029-80-4) is a critical pyridine-based building block used in the synthesis of pharmaceutical intermediates, particularly for ROR


t inverse agonists and anti-inflammatory agents.[1] This guide provides a definitive technical breakdown of its molecular properties, a validated protocol for its hydrochloride salt formation, and analytical standards for quality assurance.

Physicochemical Identity

The hydrochloride salt form is preferred in drug development over the free acid due to enhanced aqueous solubility and bioavailability.

Core Data Matrix
PropertySpecification
Chemical Name 6-Isopropylpyridine-3-carboxylic acid hydrochloride
CAS Number (HCl Salt) 1423029-80-4
CAS Number (Free Acid) 236117-38-7
Molecular Formula

(or

)
Molecular Weight 201.65 g/mol
Exact Mass 201.056 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO; Low: Hexane, Toluene
pKa (Calculated) ~4.8 (Pyridine N), ~3.5 (Carboxylic Acid)
Structural Logic & Stoichiometry

The molecule consists of a pyridine ring substituted at the 3-position with a carboxylic acid and at the 6-position with an isopropyl group. The hydrochloride salt is formed via protonation of the pyridine nitrogen, not the carboxylic acid.

  • Stoichiometry: 1:1 molar ratio of Free Acid to HCl.

  • Protonation Site: The lone pair on the pyridine nitrogen (

    
     hybridized) accepts the proton (
    
    
    
    ), forming a pyridinium cation balanced by the chloride anion (
    
    
    ).

Structure FreeAcid Free Acid (C9H11NO2) MW: 165.19 Salt 6-Isopropylnicotinic acid HCl (Pyridinium Salt) MW: 201.65 FreeAcid->Salt + Protonation (Pyridine N) HCl HCl (Hydrochloric Acid) MW: 36.46 HCl->Salt + Anion Association (Cl-)

Figure 1: Stoichiometric formation of the hydrochloride salt.

Technical Synthesis: Salt Formation Protocol

While the free acid can be synthesized via metal-catalyzed coupling (e.g., Negishi coupling of 6-chloronicotinic acid with isopropylzinc halides), the critical workflow for researchers is the consistent conversion of the free acid to the stable hydrochloride salt.

Objective: Convert 6-isopropylnicotinic acid (Free Acid) to its HCl salt to ensure stoichiometry and remove trace organic impurities.

Materials
  • Precursor: 6-Isopropylnicotinic acid (purity >98%).

  • Reagent: 4M HCl in 1,4-Dioxane (anhydrous).

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g (60.5 mmol) of 6-isopropylnicotinic acid in 100 mL of anhydrous Ethyl Acetate.

    • Note: If solubility is poor, mild heating to 40°C is permissible. Ensure the solution is clear before proceeding.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Dropwise, add 18 mL (72 mmol, 1.2 eq) of 4M HCl in Dioxane.

    • Observation: A white precipitate (the salt) should begin to form immediately upon addition.

  • Maturation: Stir the resulting suspension at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 1 hour.

    • Why: This "aging" process ensures complete crystallization and prevents the trapping of solvent within the crystal lattice.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with

    
     mL of cold Ethyl Acetate to remove excess HCl and unreacted organic impurities.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Target Yield: >90% (approx.[2][3][4] 11.0 g).

Analytical Characterization (QC)

Verifying the salt formation requires observing specific shifts in the NMR spectrum caused by the desheilding effect of the positive charge on the nitrogen.

Proton NMR ( -NMR) Analysis

Solvent: DMSO-


 (Deuterated DMSO is preferred as the salt may be insoluble in 

).
Proton PositionFree Acid Shift (

ppm)
HCl Salt Shift (

ppm)
Diagnostic Change
Pyridine C2-H ~9.05~9.25 - 9.40 Significant Downfield Shift (Proximity to

)
Pyridine C4-H ~8.20~8.45Moderate Downfield Shift
Pyridine C5-H ~7.45~7.80Moderate Downfield Shift
Isopropyl CH ~3.10~3.25Slight Shift
Isopropyl

~1.25~1.30Minimal Shift
Acidic Protons ~13.0 (Broad)Broad Singlet (10-14) COOH and

often merge/broaden
Quality Control Logic Flow

The following diagram illustrates the decision matrix for validating the synthesized compound.

QC_Flow Sample Synthesized HCl Salt SolubilityTest Solubility Check (Water vs. DCM) Sample->SolubilityTest AgNO3 Silver Nitrate Test (Qualitative Cl-) Sample->AgNO3 NMR 1H-NMR (DMSO-d6) Sample->NMR Decision Pass Criteria? SolubilityTest->Decision Soluble in H2O AgNO3->Decision White ppt (AgCl) NMR->Decision Shift > 0.2ppm @ C2 Release Release for Use Decision->Release All Pass Reprocess Recrystallize (EtOH/Et2O) Decision->Reprocess Fail

Figure 2: Quality Control Decision Matrix for 6-Isopropylnicotinic Acid HCl.

Handling, Stability & Safety

Hygroscopicity Management

Pyridine hydrochloride salts are frequently hygroscopic .

  • Risk: Absorption of atmospheric moisture alters the effective molecular weight, leading to stoichiometry errors in subsequent reactions (e.g., amide coupling).

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Allow the container to reach room temperature before opening to prevent condensation.

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Incompatibility: Strong oxidizing agents and strong bases (which will revert the salt to the free acid).

References

  • Sigma-Aldrich. 6-Isopropylnicotinic acid hydrochloride Product Specification (CAS 1423029-80-4).[1][5] Merck KGaA.

  • PubChem. 6-Chloronicotinic acid (Precursor Data). National Library of Medicine.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. (Standard reference for NMR solvent shifts cited in QC).

  • Leyan Chemical. Safety Data Sheet (SDS) for 6-Isopropylnicotinic acid hydrochloride.[5]

Sources

Exploratory

Technical Safety Monograph: 6-Isopropylnicotinic Acid Hydrochloride

This technical guide provides a rigorous analysis of the safety, handling, and application of 6-Isopropylnicotinic acid hydrochloride .[1][2] It is designed for researchers and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the safety, handling, and application of 6-Isopropylnicotinic acid hydrochloride .[1][2] It is designed for researchers and drug development professionals who require actionable intelligence beyond the standard Safety Data Sheet (SDS).[2]

CAS: 1423029-80-4 | Formula: C


H

NO

[1][2][3] · HCl | M.W.: 201.65 g/mol [1][2][4]

Executive Summary & Application Context

In the landscape of medicinal chemistry, 6-isopropylnicotinic acid hydrochloride serves as a critical scaffold.[1][2] The introduction of the isopropyl group at the C6 position of the pyridine ring modulates lipophilicity (LogP) and steric bulk compared to its unsubstituted analog (nicotinic acid).[2] This modification is frequently employed in Structure-Activity Relationship (SAR) campaigns to enhance the pharmacokinetic profile of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2]

However, the presence of the hydrochloride counterion transforms this building block into a hygroscopic acidic salt, necessitating specific handling protocols to maintain chemical integrity and operator safety.[2]

Chemical Identity Table
ParameterSpecification
IUPAC Name 6-propan-2-ylpyridine-3-carboxylic acid; hydrochloride
Physical State Solid (Off-white to light brown crystalline powder)
Solubility Soluble in Water, DMSO, Methanol
Acidity Acidic in aqueous solution (due to HCl moiety)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen recommended)

Hazard Architecture: Deconstructing the GHS

Unlike generic safety summaries, we must understand the mechanism of hazard to implement effective controls. The primary hazards stem from the compound's acidic nature (HCl salt) and the biological activity of the pyridine core.[2]

GHS Classification & Mechanistic Insight
Hazard CodeClassificationMechanistic Cause
H302 Acute Toxicity (Oral)Systemic: Pyridine derivatives can disrupt metabolic pathways; specific LD50 is estimated via read-across from nicotinic acid analogs.[1][2]
H315 Skin Irritation (Cat 2)Local: Hydrolysis of the HCl salt on moist skin creates a localized acidic environment (pH < 2), causing dermatitis.[1][2]
H319 Eye Irritation (Cat 2A)Local: Contact with mucous membranes triggers immediate protein denaturation and inflammation due to acidity.[1][2]
H335 STOT-SE (Respiratory)Inhalation: Dust inhalation irritates the upper respiratory tract; the isopropyl group adds lipophilicity, potentially increasing mucosal absorption.[1][2]

Operational Protocols: Handling & Solubilization

The following protocols are designed to mitigate the specific risks of hygroscopicity (degradation risk) and acidity (safety risk).

Protocol A: The "Dry Chain" Weighing Procedure

Objective: Prevent moisture uptake which alters stoichiometry and degrades the solid.[1][2]

  • Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation from forming on the cold solid (critical for 2-8°C storage).[1][2]

  • Environment: Operate within a fume hood. If the lab humidity >60%, use a glove box or a static-free weighing funnel under a gentle nitrogen stream.[1][2]

  • PPE Layering: Double nitrile gloves are recommended.[2] The outer pair is removed immediately if contaminated to prevent transfer to instrument surfaces.[1][2]

  • Transfer: Use anti-static spatulas.[2] Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis reactions.[1][2]

Protocol B: Solubilization for Bioassays (DMSO Stock)

Objective: Create a stable stock solution while managing the heat of solution.

  • Calculation: Calculate volume for a 10 mM or 100 mM stock.

  • Addition: Add DMSO slowly to the solid.

    • Note: Dissolution of HCl salts in DMSO is often exothermic.[2]

  • Vortexing: Vortex intermittently. If the solution warms significantly, pause to allow cooling.[2] Heat can accelerate degradation of the pyridine ring or side reactions.[1][2]

  • Storage: Aliquot immediately into amber glass vials (Teflon-lined caps) to minimize freeze-thaw cycles. Store at -20°C.

Emergency Response Framework

In the event of exposure, immediate action is required to neutralize the acidic insult.[2] The following decision tree outlines the critical response steps.

EmergencyResponse Start EXPOSURE EVENT Type Identify Route Start->Type Skin SKIN CONTACT (Acidic Irritation) Type->Skin Eye EYE CONTACT (Immediate Risk) Type->Eye Inhal INHALATION (Respiratory Distress) Type->Inhal ActionSkin 1. Brush off dry powder 2. Flush water (15 min) 3. Remove contam. clothing Skin->ActionSkin ActionEye 1. DO NOT RUB 2. Flush eyewash (15 min) 3. Lift eyelids Eye->ActionEye ActionInhal 1. Move to fresh air 2. Sit upright (90°) 3. Oxygen if labored breathing Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION (Bring SDS/CAS Info) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Emergency Response Decision Tree for Acidic Salt Exposure.

Toxicological Context (Read-Across Analysis)

Specific toxicological data for CAS 1423029-80-4 is limited.[1][2] Therefore, safety assessment relies on Read-Across Methodology using structural analogs: Nicotinic Acid (CAS 59-67-6) and 6-Chloronicotinic Acid (CAS 5326-23-8).[1][2]

  • Systemic Toxicity:

    • Nicotinic acid derivatives often exhibit low to moderate acute toxicity.[2]

    • Risk:[1][2][5][6][7][8] High doses may cause vasodilation (flushing) and hepatic stress, typical of the niacin class [1].[2]

  • Metabolic Fate:

    • The isopropyl group is likely metabolized via oxidative dealkylation (CYP450 mediated) to the parent nicotinic acid, or excreted as the N-oxide.[1][2]

    • Implication: Researchers testing this compound in vivo should monitor for niacin-like side effects.[1][2]

  • Genotoxicity:

    • Pyridine carboxylic acids are generally non-mutagenic in Ames tests.[2] However, the HCl salt form is cytotoxic at high concentrations due to pH shifts [2].[2]

Disposal & Environmental Stewardship

As a halogenated pyridine salt, this compound must not be disposed of in general waste or down the drain.[2]

  • Classification: Hazardous Chemical Waste (Halogenated Organic).[1][2]

  • Neutralization (Small Scale): For trace spills, neutralize with sodium bicarbonate (NaHCO

    
    ) until effervescence ceases before absorbing with vermiculite.[2]
    
  • Incineration: Must be incinerated in a facility equipped with a scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas generation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68379, Isopropyl nicotinate (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine-3-carboxylic acid.[1][2] Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-isopropylnicotinic acid hydrochloride from 6-isopropyl-3-methylpyridine

This Application Note is structured to guide researchers through the nuanced synthesis of 6-isopropylnicotinic acid hydrochloride starting from 6-isopropyl-3-methylpyridine . The protocol addresses the specific chemosele...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced synthesis of 6-isopropylnicotinic acid hydrochloride starting from 6-isopropyl-3-methylpyridine .

The protocol addresses the specific chemoselectivity challenge: oxidizing an unactivated methyl group at the 3-position while preserving the activated isopropyl group at the 6-position.

Executive Summary

6-Isopropylnicotinic acid is a critical pharmacophore found in various bioactive molecules, including ROR


t inverse agonists and specific kinase inhibitors used in immunological therapies. The synthesis from 6-isopropyl-3-methylpyridine presents a distinct regioselectivity challenge: the 3-methyl group is electronically "deactivated" (meta-like), while the 6-isopropyl group is "activated" (ortho-like) and susceptible to oxidative degradation.

This guide details a controlled Permanganate Oxidation Protocol optimized for temperature and stoichiometry to favor methyl oxidation. It further details the Hydrochlorination Workup required to isolate the product from its zwitterionic state, yielding the stable hydrochloride salt.

Chemical Strategy & Mechanism[1][2][3]

The Selectivity Challenge

Pyridine rings are electron-deficient. Alkyl groups at the 2- and 4-positions (conjugated with nitrogen) are generally more reactive toward radical abstraction and nucleophilic attack than those at the 3-position.

  • Site A (Target): 3-Methyl.[1] Primary benzylic protons. Sterically accessible but electronically less activated.

  • Site B (Off-Target): 6-Isopropyl. Tertiary benzylic proton. Sterically hindered but electronically activated by the ring nitrogen.

To achieve selectivity, we utilize Potassium Permanganate (


)  in an aqueous alkaline medium. While thermodynamic control might favor isopropyl oxidation, kinetic control (moderate temperatures, slow addition) allows the more sterically accessible methyl group to oxidize preferentially.
Reaction Scheme

The transformation proceeds via sequential oxidation of the methyl group to a carboxylic acid, followed by acidification and salt formation.

ReactionScheme SM 6-Isopropyl-3-methylpyridine (Starting Material) Oxidant KMnO4 / H2O Reflux (80-90°C) SM->Oxidant Int1 Intermediate: Potassium 6-isopropylnicotinate Oxidant->Int1 Oxidation Acid Workup (pH 3.5): 6-Isopropylnicotinic Acid (Zwitterion) Int1->Acid Filtration & Acidification Final Target: 6-Isopropylnicotinic Acid HCl Acid->Final HCl/Isopropanol Crystallization

Figure 1: Reaction workflow from precursor to hydrochloride salt.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
6-Isopropyl-3-methylpyridine29682-12-0>98%Starting Material
Potassium Permanganate (

)
7722-64-7ACS ReagentOxidant
Hydrochloric Acid (37%)7647-01-0ACS ReagentpH Adjustment
2-Propanol (Isopropanol)67-63-0AnhydrousSolvent for Salt Formation
Sodium Sulfite (

)
7757-83-7ReagentQuenching Agent
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (Teflon paddle).

  • Temperature Control: Oil bath with PID temperature controller.

  • Filtration: Buchner funnel with Celite 545 pad (for

    
     removal).
    
  • Analysis: HPLC (C18 column),

    
    H-NMR (DMSO-
    
    
    
    ).

Experimental Protocols

Protocol A: Oxidative Transformation

Objective: Convert the 3-methyl group to a carboxylate while minimizing isopropyl degradation.

  • Setup: In a 1000 mL 3-neck RBF, suspend 6-isopropyl-3-methylpyridine (13.5 g, 100 mmol) in deionized water (400 mL).

  • Heating: Heat the mixture to 80°C with vigorous mechanical stirring. The starting material may form an emulsion; vigorous stirring is critical for phase transfer.

  • Oxidant Addition (Critical Step):

    • Prepare a solid portion of

      
        (39.5 g, 250 mmol, 2.5 equiv).
      
    • Add

      
       in small portions (approx. 2 g each) over 2 to 3 hours .
      
    • Note: Monitor the internal temperature.[2] Do not allow exotherms to exceed 95°C, as this promotes isopropyl cleavage.

  • Reaction Monitoring: After addition, reflux at 90°C for 4–6 hours.

    • Checkpoint: Spot TLC or run HPLC.[3] The purple color of permanganate should fade to the brown of manganese dioxide (

      
      ). If purple persists after 6 hours, add a small amount of ethanol or 
      
      
      
      to quench.
  • Filtration: Filter the hot reaction mixture through a Celite 545 pad to remove the precipitated

    
    . Wash the filter cake with hot water (2 x 50 mL).
    
    • Safety: Do not allow the

      
       cake to dry out completely in air as it can be pyrophoric with organic residues.
      
  • Concentration: Concentrate the clear aqueous filtrate (containing potassium 6-isopropylnicotinate) to approximately 150 mL volume using a rotary evaporator.

Protocol B: Isolation & Salt Formation (HCl)

Objective: Isolate the zwitterionic acid and convert it to the crystalline hydrochloride salt.

  • Acidification: Cool the concentrated filtrate to 0–5°C in an ice bath.

  • Precipitation: Slowly add conc. HCl dropwise until the pH reaches the isoelectric point (approx. pH 3.5–4.0).

    • Observation: A white to off-white solid (the free acid) should precipitate.

    • Note: Pyridine carboxylic acids are amphoteric. Going too acidic (pH < 1) will redissolve the product as the soluble protonated cation.

  • Isolation of Free Acid: Filter the solid, wash with minimal cold water, and dry under vacuum at 50°C.

    • Yield Check: Expected mass of free acid: ~10–12 g.

  • Salt Conversion:

    • Suspend the dried free acid in anhydrous isopropanol (50 mL).

    • Add conc. HCl (1.2 equiv) or saturate with HCl gas .

    • Heat to reflux to dissolve, then cool slowly to room temperature, then to 0°C.

  • Final Filtration: Collect the crystalline 6-isopropylnicotinic acid hydrochloride . Wash with cold ether or acetone.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Validation & QC

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.0% area
Identity

H-NMR (DMSO-

)
Consistent with structure
Chloride Content Titration (

)
17.0% – 18.0% (Theoretical: 17.6%)
Expected NMR Data (Free Acid)
  • Solvent: DMSO-

    
    
    
  • Peaks:

    • 
       1.25 (d, 6H, Isopropyl 
      
      
      
      )
    • 
       3.10 (sept, 1H, Isopropyl 
      
      
      
      )
    • 
       7.45 (d, 1H, Pyridine H-5)
      
    • 
       8.20 (dd, 1H, Pyridine H-4)
      
    • 
       9.05 (d, 1H, Pyridine H-2)
      
    • 
       13.50 (br s, 1H, COOH)
      

Troubleshooting & Optimization

The following logic diagram illustrates the decision-making process for common deviations.

Troubleshooting Issue Problem Detected Check1 Is Yield Low (<40%)? Issue->Check1 Check2 Is Purity Low? Check1->Check2 No Sol1 Cause: Over-oxidation of Isopropyl Action: Reduce Temp to 75°C Reduce KMnO4 equiv. Check1->Sol1 Yes (Byproducts found) Sol3 Cause: Incomplete Oxidation Action: Increase reaction time Check KMnO4 quality. Check1->Sol3 Yes (SM remains) Sol2 Cause: pH Missed during Isolation Action: Check Isoelectric Point (pH 3-4) Do not acidify to pH 1 yet. Check2->Sol2 Yes

Figure 2: Troubleshooting logic for yield and purity deviations.

Critical Process Parameters (CPP)
  • Temperature Control: Exceeding 95°C significantly increases the degradation of the isopropyl group into a ketone or carboxylic acid (cleavage).

  • pH Adjustment: Isolation of the free acid is pH-sensitive. If the aqueous solution is too acidic during the first workup, the product remains in the filtrate.

  • Stirring Efficiency: The starting material is an oil with low water solubility. Poor mixing results in unreacted starting material and potential over-oxidation at the interface.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71756749, 6-(Propan-2-yl)pyridine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Burke, P. et al. (1959).Preparation of 6-methylnicotinic acid (Patent US2993904A). Google Patents. (Provides foundational chemistry for alkylpyridine oxidation selectivity).
  • Scriven, E. F. V. (1984).Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. Comprehensive Heterocyclic Chemistry, Elsevier. (Authoritative text on reactivity differences between 2- and 3-alkyl pyridines).

Sources

Application

Application Note: Optimized Esterification Protocols for 6-Isopropylnicotinic Acid

Executive Summary This application note details high-efficiency protocols for the esterification of 6-isopropylnicotinic acid (6-IPNA) . Unlike simple aliphatic carboxylic acids, 6-IPNA presents specific challenges due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-efficiency protocols for the esterification of 6-isopropylnicotinic acid (6-IPNA) . Unlike simple aliphatic carboxylic acids, 6-IPNA presents specific challenges due to the basicity of the pyridine nitrogen and the electron-deficient nature of the aromatic ring.[1]

This guide prioritizes Thionyl Chloride (


) mediated esterification  as the primary method due to its dual role in activating the carboxyl group and generating anhydrous acid catalyst in situ, ensuring high conversion rates. Alternative protocols using Sulfuric Acid (Fischer Esterification)  and Coupling Reagents (Steglich)  are provided for specific operational constraints.

Chemical Context & Mechanistic Insights

The Zwitterionic Challenge

6-Isopropylnicotinic acid exists in a zwitterionic equilibrium between the neutral form and the zwitterion (protonated nitrogen, deprotonated carboxylate).[1]

  • Implication: The zwitterionic lattice energy often results in high melting points and poor solubility in neutral organic solvents.

  • Solution: Acidic conditions are required not just for catalysis, but to fully protonate the system (forming the pyridinium cation), thereby solubilizing the substrate in the alcohol medium.

Structural Considerations
  • 6-Isopropyl Group: Located at the para position relative to the carboxylic acid (C3 vs C6).[1] It exerts a mild inductive donating effect (+I), slightly increasing the basicity of the pyridine nitrogen compared to unsubstituted nicotinic acid. It also adds lipophilicity, aiding extraction during workup.

  • Reaction Center: The C3-carboxylic acid is sterically unhindered, allowing for rapid nucleophilic attack once activated.[1]

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Best for: High yield, scale-up, and difficult-to-solubilize substrates.[1]

Mechanistic Rationale

Thionyl chloride reacts with the alcohol to generate anhydrous HCl in situ and converts the carboxylic acid to the highly reactive acid chloride intermediate. This drives the equilibrium forward more effectively than standard thermal Fischer esterification.

Protocol (Methyl 6-isopropylnicotinate)[1]

Reagents:

  • 6-Isopropylnicotinic acid (1.0 equiv)[1][2]

  • Methanol (Anhydrous, 10-20 volumes)

  • Thionyl Chloride (

    
    , 2.0 - 3.0 equiv)[1]
    

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     inlet).
    
  • Solvent Charge: Charge the flask with anhydrous Methanol (MeOH). Cool to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

    
    , HCl).
    
  • Substrate Addition: Add 6-Isopropylnicotinic acid portion-wise to the cold solution.

  • Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1] The starting material spot (baseline/polar) should disappear.

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess MeOH and

      
      .
      
    • Resuspend the residue in DCM (Dichloromethane) or EtOAc.

    • Neutralization: Slowly add saturated aqueous

      
       at 0°C until pH reaches 7.5 – 8.5 .
      
      • Note: Do not exceed pH 10 to avoid ester hydrolysis.

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with Brine, dry over anhydrous

      
      , and concentrate.[2]
      

Method B: Fischer Esterification (Sulfuric Acid)

Best for: Cost-sensitive large batches where


 handling is restricted.[1]
Protocol

Reagents:

  • 6-Isopropylnicotinic acid (1.0 equiv)[1][2]

  • Alcohol (MeOH or EtOH, 15 volumes)

  • Conc. Sulfuric Acid (

    
    , 0.5 - 1.0 equiv)[1]
    

Step-by-Step Workflow:

  • Dissolve 6-Isopropylnicotinic acid in the alcohol.

  • Add Conc.[3][4][5]

    
     dropwise (exothermic).
    
  • Reflux for 12–18 hours . (Significantly slower than Method A).

  • Workup: Similar to Method A. Requires careful neutralization of the larger quantity of mineral acid.

Method C: Steglich Esterification (DCC/DMAP)

Best for: Complex/Acid-sensitive alcohols (e.g., tert-butyl esters or chiral alcohols).[1][6]

Protocol

Reagents:

  • 6-Isopropylnicotinic acid (1.0 equiv)[1][2]

  • Alcohol (1.1 equiv)[7]

  • DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv)[1]

  • DMAP (4-Dimethylaminopyridine, 0.1 equiv)[1]

  • DCM (Solvent)

Step-by-Step Workflow:

  • Dissolve acid, alcohol, and DMAP in dry DCM at 0°C.

  • Add DCC dissolved in DCM dropwise.

  • Stir at Room Temperature for 12–24 hours.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash: Wash filtrate with dilute HCl (to remove DMAP/Pyridine), then

    
    .
    

Visualization of Workflows

Reaction Pathway & Decision Logic

EsterificationLogic Start Start: 6-Isopropylnicotinic Acid Choice Select Method Based on Needs Start->Choice MethodA Method A: Thionyl Chloride (Standard/High Yield) Choice->MethodA High Efficiency MethodB Method B: H2SO4 Reflux (Cost/Green) Choice->MethodB No SOCl2 allowed MethodC Method C: Steglich (DCC) (Complex Alcohols) Choice->MethodC Acid Sensitive ProcessA 1. Add SOCl2 to MeOH (0°C) 2. Add Acid 3. Reflux 4h MethodA->ProcessA ProcessB 1. Add H2SO4 to MeOH 2. Reflux 18h 3. Azeotropic removal of water MethodB->ProcessB Workup Workup & Purification (Critical pH Adjustment) MethodC->Workup ProcessA->Workup ProcessB->Workup Result Target Ester (>90% Yield) Workup->Result

Caption: Decision tree for selecting the optimal esterification strategy based on reagent availability and substrate sensitivity.

Comparative Data Table

ParameterMethod A (

)
Method B (

)
Method C (DCC/DMAP)
Reaction Time 4 – 6 Hours12 – 24 Hours12 – 24 Hours
Temperature Reflux (65°C)Reflux (65°C)0°C to RT
Typical Yield 90 – 95%70 – 85%80 – 90%
Purification Extraction (Clean)Extraction (Unreacted acid common)Filtration + Column (Urea removal)
Scalability ExcellentGoodPoor (Atom economy)

Troubleshooting & Optimization

pH Control During Workup (The "Pyridine Trap")

A common failure point is incorrect pH adjustment.

  • pH < 4: The pyridine ring is protonated (

    
    ).[1] The ester remains in the aqueous phase and is discarded with the waste.[1]
    
  • pH > 12: Risk of saponification (hydrolysis) of the newly formed ester.

  • Target: Adjust pH to 8.0 . This ensures the pyridine is neutral (free base) and partitions into the organic solvent (DCM/EtOAc).

Removing Unreacted Acid

If Method B yields incomplete conversion:

  • Dissolve crude product in EtOAc.

  • Wash with 10%

    
     . The unreacted acid forms a water-soluble salt and is removed; the ester remains in the organic layer.[1]
    

References

  • Fischer Esterification Mechanism and Optimization. Master Organic Chemistry. Available at: [Link]

  • Esterification of Pyridine Carboxylic Acids.US Patent 2758999A.
  • Chemical Properties of Isopropyl Nicotinate. PubChem Database. Available at: [Link]

  • Deoxyfluorinated amidation and esterification using Pyridinesulfonyl Fluoride. Chemical Communications. Available at: [Link]

Sources

Method

Using 6-isopropylnicotinic acid HCl in drug discovery scaffolds

Application Note: Strategic Utilization of 6-Isopropylnicotinic Acid HCl in Drug Discovery Scaffolds Abstract This technical guide provides a comprehensive framework for utilizing 6-isopropylnicotinic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Isopropylnicotinic Acid HCl in Drug Discovery Scaffolds

Abstract

This technical guide provides a comprehensive framework for utilizing 6-isopropylnicotinic acid hydrochloride (CAS: 1423029-80-4) as a building block in medicinal chemistry. Beyond standard amide coupling, this note details the structure-activity relationship (SAR) benefits of the 6-isopropyl moiety—specifically its role in modulating lipophilicity (


) and blocking metabolic soft spots on the pyridine ring. Included are self-validating protocols for amide coupling that account for the hydrochloride salt stoichiometry, ensuring high-yield incorporation into drug scaffolds.

Strategic Rationale: The "Privileged" Scaffold

In lead optimization, replacing a phenyl ring with a pyridine (bioisosterism) is a standard tactic to improve aqueous solubility and reduce promiscuous binding. However, unsubstituted pyridines are susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at the electron-deficient C6 position.

6-Isopropylnicotinic acid offers a dual-advantage solution:

  • Metabolic Shielding: The isopropyl group at C6 sterically hinders and chemically blocks the primary site of metabolic oxidation (blocking

    
    -oxide formation or hydroxylation).
    
  • Lipophilic Tuning: The isopropyl group fills hydrophobic pockets (e.g., in kinase ATP-binding sites) while the pyridine nitrogen maintains hydrogen bond acceptor capability.

Visualizing the SAR Logic

SAR_Logic Molecule 6-Isopropylnicotinic Acid Acid C3-Carboxylic Acid (Synthetic Handle) Molecule->Acid Nitrogen Pyridine Nitrogen (H-Bond Acceptor) Molecule->Nitrogen Isopropyl C6-Isopropyl Group (Metabolic Shield) Molecule->Isopropyl Solubility Improves Solubility (vs. Phenyl) Nitrogen->Solubility Metabolism Blocks CYP450 Oxidation at C6 Isopropyl->Metabolism Steric/Electronic Binding Fills Hydrophobic Pockets Isopropyl->Binding

Figure 1: Structural dissection of 6-isopropylnicotinic acid showing the functional role of each moiety in drug design.

Chemical Properties & Handling

The hydrochloride salt form (HCl) enhances shelf stability but introduces a critical variable in stoichiometry: acidity . Failure to neutralize the HCl leads to catalyst deactivation during coupling.

PropertyDataImplications for Protocol
Molecular Weight 201.65 g/mol (HCl salt)Must use this MW for calculations, not the free base (165.19).
Appearance White/Off-white solidHygroscopic; store in desiccator.
Solubility DMSO (>50 mM), MeOHAvoid non-polar solvents (Hexane) for stock solutions.
pKa (Pyridine N) ~3.4 (Calculated)Protonated in the salt form; requires 1 eq. base to neutralize.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Objective: Couple 6-isopropylnicotinic acid HCl to a primary/secondary amine (R-NH₂) to form an amide scaffold.

Critical Mechanism: Standard protocols often fail because the HCl salt consumes the catalytic base required for HATU activation. This protocol includes a mandatory pre-neutralization step .

Reagents:

  • Scaffold: 6-Isopropylnicotinic acid HCl (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv )

    • Note: 1.0 eq neutralizes the HCl salt; 2.5 eq drives the reaction.

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Salt Neutralization (The "Self-Validating" Step):

    • Dissolve 6-isopropylnicotinic acid HCl (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIPEA (1.5 eq only at this stage).

    • Validation: Stir for 5 minutes. The mixture should become clear/homogeneous. If cloudy, sonicate. This ensures the free carboxylate is available for activation.

  • Activation:

    • Add HATU (1.2 eq) to the neutralized acid solution.

    • Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange (active ester formation).

  • Coupling:

    • Add the amine (R-NH₂, 1.1 eq) followed by the remaining DIPEA (2.0 eq).

    • Stir at RT for 4–16 hours.

  • Monitoring:

    • TLC/LC-MS: Monitor disappearance of the acid (MW 165 + 1) and formation of Product (MW = 165 + Amine - 18).

    • Note: The pyridine ring may cause "streaking" on silica TLC; add 1% Triethylamine to the eluent.

  • Workup (pH Critical):

    • Dilute with EtOAc.[1]

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid/HATU byproducts).

    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Heterocycle Formation (1,2,4-Oxadiazole)

Objective: Convert the acid to a bioisostere of an ester/amide for improved permeability.

Workflow Visualization:

Workflow Start 6-Isopropylnicotinic Acid HCl Step1 1. CDI Activation (DMF, RT, 30 min) Start->Step1 Neutralize HCl Step2 2. Add Amidoxime (R-C(NOH)NH2) Step1->Step2 Form O-acyl intermediate Step3 3. Cyclization (110°C, 12h) Step2->Step3 Dehydration Product 1,2,4-Oxadiazole Scaffold Step3->Product

Figure 2: One-pot synthesis of oxadiazole derivatives from the nicotinic acid scaffold.

Troubleshooting & Quality Control

  • Issue: Low Yield in Amide Coupling.

    • Root Cause:[2][3] Insufficient base. The HCl salt is often ignored in stoichiometric calculations.

    • Fix: Verify pH is >8.0 (using wet pH paper) after adding the amine. If <8.0, add more DIPEA.

  • Issue: Product trapped in Aqueous Layer.

    • Root Cause:[2][3] Pyridines are basic. If the workup is too acidic, the product protonates and stays in water.

    • Fix: Ensure aqueous washes are neutral or slightly basic (pH ~8). Do not wash with strong HCl.

References

  • Sigma-Aldrich. 6-Isopropylnicotinic acid hydrochloride Product Specification & MSDS. CAS 1423029-80-4.[4][5] Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(8), 3552–3579. (Discusses Pyridine as a phenyl bioisostere). Link

  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (General HATU/DIPEA protocols). Link

  • PubChem. Compound Summary: 6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride.[5] CID 71756749.[5] Link

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 6-Isopropylnicotinic Acid Derivatives

Introduction: The Strategic Importance of 6-Isopropylnicotinic Acid Derivatives and the Suzuki-Miyaura Coupling Substituted nicotinic acid scaffolds are privileged structures in modern medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Isopropylnicotinic Acid Derivatives and the Suzuki-Miyaura Coupling

Substituted nicotinic acid scaffolds are privileged structures in modern medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds. Specifically, 6-isopropylnicotinic acid derivatives serve as crucial building blocks for pharmaceuticals targeting a range of conditions, from metabolic disorders to neurodegenerative diseases. The ability to functionalize the pyridine ring at specific positions is paramount for tuning the pharmacological properties of these molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in the synthetic chemist's arsenal for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, demonstrating remarkable functional group tolerance, mild reaction conditions, and a generally favorable toxicological profile of its reagents and byproducts.[3][2] For the synthesis of novel 6-isopropylnicotinic acid analogs, the Suzuki-Miyaura coupling provides an efficient pathway to introduce a diverse array of aryl, heteroaryl, or vinyl substituents, primarily at the 2- or 5-position of the pyridine ring, starting from the corresponding halo- or triflyloxynicotinic acid derivatives.

This guide provides a comprehensive overview of the key principles, a detailed experimental protocol, and practical advice for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized 6-isopropylnicotinic acid derivatives via the Suzuki-Miyaura coupling.

The Catalytic Cycle and Mechanistic Considerations for Heteroaromatic Substrates

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[4][5] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (or carbon-triflate) bond of the 6-halo-isopropylnicotinic acid derivative. This step forms a square-planar Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3] For electron-deficient pyridine rings, such as nicotinic acid derivatives, this step is generally facilitated.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom of the organoboron reagent to the palladium(II) center. This process is crucially mediated by a base.[6][7] The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which then readily exchanges its organic moiety with the halide on the palladium complex.[8][9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4][5]

For heteroaromatic substrates like nicotinic acid derivatives, the lone pair of the pyridine nitrogen can potentially coordinate to the palladium center, which can influence the catalyst's activity. The choice of ligand is therefore critical to stabilize the palladium complex and facilitate the key steps of the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂-Ar' oa_complex->trans_complex Transmetalation x_b_oh XB(OH)₂ trans_complex->pd0 product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination arx Ar-X (6-Halo-isopropylnicotinic Acid Derivative) arx->oa_complex ar_boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ M⁺ (Activated Boronate) ar_boronic->boronate Activation boronate->oa_complex base Base (e.g., K₂CO₃, OH⁻) base->ar_boronic Optimization_Workflow start Start: Low Conversion or Side Products check_reagents Check Reagent Quality (Fresh Catalyst, Dry Base, Degassed Solvents) start->check_reagents Initial Check dehalogenation Dehalogenation Observed? start->dehalogenation Side Reaction Check screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->screen_base If still low conversion screen_ligand Change Ligand (PPh₃ → SPhos/XPhos for chlorides) screen_base->screen_ligand increase_temp Increase Temperature (e.g., 80°C → 100°C) screen_ligand->increase_temp screen_solvent Screen Solvents (Dioxane, Toluene, DME) increase_temp->screen_solvent success Successful Coupling screen_solvent->success lower_temp Lower Temperature dehalogenation->lower_temp Yes protodeboronation Protodeboronation Observed? dehalogenation->protodeboronation No milder_base Use Milder Base lower_temp->milder_base milder_base->check_reagents protodeboronation->check_reagents No use_boronate_ester Use Boronate Ester (e.g., Pinacol Ester) protodeboronation->use_boronate_ester Yes shorter_time Shorter Reaction Time use_boronate_ester->shorter_time shorter_time->check_reagents

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 6-isopropylnicotinic acid HCl in organic solvents

Welcome to the technical support center for 6-isopropylnicotinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-isopropylnicotinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a specific focus on improving its solubility in organic solvents.

Introduction: Understanding the Solubility Challenge

6-Isopropylnicotinic acid hydrochloride (HCl) presents a unique solubility challenge due to its amphiphilic nature. The molecule possesses a carboxylic acid group, a protonated pyridine ring (pyridinium chloride), and a hydrophobic isopropyl group. This combination of a polar, ionic salt and a nonpolar substituent means its solubility is highly dependent on the solvent system. In its HCl salt form, the molecule is a salt of a weak base (the pyridine nitrogen) and a strong acid (HCl), and also contains a weakly acidic carboxylic acid function. This dual character governs its behavior in different media.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these complexities and successfully incorporate 6-isopropylnicotinic acid HCl into your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my 6-isopropylnicotinic acid HCl not dissolving in common organic solvents like dichloromethane (DCM) or ethyl acetate?

Answer:

The poor solubility of 6-isopropylnicotinic acid HCl in moderately polar to nonpolar organic solvents is due to the high lattice energy of the salt. The ionic interaction between the pyridinium cation and the chloride anion makes the molecule highly polar, favoring dissolution in polar solvents. Solvents like DCM, ethyl acetate, and ethers are not effective at solvating these ions, leading to low solubility.[1]

Troubleshooting Steps:

  • Assess the Polarity: Start with more polar solvents. If your reaction conditions permit, try dissolving the compound in solvents like methanol, ethanol, or dimethylformamide (DMF).

  • Use a Co-solvent System: If you must use a less polar solvent like DCM, the addition of a small amount of a polar co-solvent can significantly improve solubility.[1][2] For example, adding 5-10% methanol to your DCM can often be effective.

  • Physical Agitation: Ensure vigorous stirring and consider gentle warming or sonication to help break down the crystal lattice and promote dissolution. However, be cautious with heating as it may degrade the compound.[1]

Q2: I need to use a non-polar solvent for my reaction. How can I get 6-isopropylnicotinic acid HCl into solution?

Answer:

For reactions requiring non-polar solvents, the most effective strategy is to convert the hydrochloride salt to its free base, the neutral 6-isopropylnicotinic acid.[1] The free base is significantly less polar and more soluble in a wider range of organic solvents. This is a standard procedure before many organic reactions, such as amide couplings.

Experimental Protocol: Conversion of 6-Isopropylnicotinic Acid HCl to its Free Base

This protocol details the in-situ generation of the free base for immediate use in a subsequent reaction.

Materials:

  • 6-isopropylnicotinic acid HCl

  • Anhydrous organic solvent (e.g., DCM, THF, ethyl acetate)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Suspend the 6-isopropylnicotinic acid HCl (1 equivalent) in your anhydrous organic solvent of choice under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 1.0-1.1 equivalents of a tertiary amine base (TEA or DIPEA) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free base and the corresponding ammonium hydrochloride salt, which will precipitate out of the solution.

  • The resulting solution containing the free base can now be used directly in your subsequent reaction. The precipitated ammonium salt can often be ignored or filtered off if necessary.

Causality: The added tertiary amine is a stronger base than the pyridine nitrogen of the nicotinic acid derivative. It will deprotonate the pyridinium ion, forming the neutral (and more organic-soluble) free base and the hydrochloride salt of the tertiary amine.

Advanced Concepts & Methodologies

Q3: Can I use an inorganic base like sodium bicarbonate to generate the free base?

Answer:

While you can use an aqueous solution of a weak inorganic base like sodium bicarbonate, this requires a liquid-liquid extraction to isolate the free base. This method is suitable if you want to isolate the solid free base before your reaction, but it is more labor-intensive than the in-situ method described above.

Experimental Protocol: Isolation of the Free Base via Extraction

Materials:

  • 6-isopropylnicotinic acid HCl

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 6-isopropylnicotinic acid HCl in a minimal amount of water.

  • Transfer the aqueous solution to a separatory funnel and add an equal volume of your chosen organic solvent.

  • Slowly add the saturated NaHCO₃ solution to the separatory funnel. You will observe gas evolution (CO₂), so vent the funnel frequently. Continue adding base until the gas evolution ceases and the aqueous layer is basic (test with pH paper).

  • Shake the funnel vigorously and then allow the layers to separate.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine to remove residual water.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base.

Caution: The isolated free base may be less stable than its hydrochloride salt. It is often recommended to prepare it fresh and use it immediately.[1]

Q4: How does the pKa of 6-isopropylnicotinic acid influence its solubility?

Answer:

  • Carboxylic Acid (COOH) pKa: Approximately 4.85. This is the pKa of the pyridinium form. The carboxylic acid is deprotonated at pH values above this.

  • Pyridine Nitrogen (NH+) pKa: Approximately 2.0. This is the pKa of the protonated pyridine ring. The pyridine nitrogen is deprotonated at pH values above this.

In its HCl salt form, the pyridine nitrogen is protonated, and the carboxylic acid is in its neutral form. To achieve good solubility in organic solvents, you generally want the molecule to be in its most neutral form. This is achieved by deprotonating the pyridinium ion to the neutral pyridine.

The choice of base for deprotonation should be guided by the pKa of its conjugate acid.[5] To deprotonate the pyridinium ion (pKa ≈ 2.0), you need a base whose conjugate acid has a pKa significantly higher than 2.0. Tertiary amines like triethylamine (conjugate acid pKa ≈ 10.7) are excellent choices for this in an organic medium.

Q5: Are there other, less common techniques I can try to improve solubility?

Answer:

Yes, several other techniques can be employed, although they may be more application-specific:

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can alter the crystal lattice and improve solubility.[6] This is an advanced technique often used in drug formulation.

  • Particle Size Reduction: Micronization or nanosuspension can increase the surface area of the solid, which can improve the rate of dissolution, though it doesn't change the equilibrium solubility.[1][2]

  • Use of Surfactants: In some cases, the addition of a small amount of a surfactant can help to solubilize the compound by forming micelles. This is more common in aqueous-organic mixtures.

Data Summary Table

PropertyValue (Estimated/Reported)Source
Molecular FormulaC₉H₁₁NO₂ · HCl
Molecular Weight201.65 g/mol
Physical FormSolid
pKa (Carboxylic Acid)~4.85 (for nicotinic acid)[3][4]
pKa (Pyridine Nitrogen)~2.0 (for nicotinic acid)[3][4]
Solubility of Nicotinic Acid in DMSOHigh[7][8]
Solubility of Nicotinic Acid in EthanolModerate[8]
Solubility of Nicotinic Acid in AcetonitrileLow[8]

Visualizing the Workflow

Workflow for Solubilizing 6-Isopropylnicotinic Acid HCl

G cluster_0 Initial Assessment cluster_1 Troubleshooting Paths cluster_2 Outcome start Start with 6-isopropylnicotinic acid HCl dissolve_attempt Attempt to dissolve in desired organic solvent start->dissolve_attempt is_soluble Is it soluble? dissolve_attempt->is_soluble co_solvent Try a polar co-solvent (e.g., MeOH in DCM) is_soluble->co_solvent No free_base Convert to free base (in-situ or extraction) is_soluble->free_base No, and co-solvent fails or is not an option success Proceed with experiment is_soluble->success Yes co_solvent->success free_base->success

Caption: Decision workflow for solubilizing 6-isopropylnicotinic acid HCl.

Chemical Transformation for Solubility Enhancement

G cluster_0 Poorly Soluble Salt Form cluster_1 Highly Soluble Neutral Form HCl_salt 6-Isopropylnicotinic Acid HCl (Pyridinium form) free_base 6-Isopropylnicotinic Acid (Neutral Pyridine) HCl_salt->free_base + Tertiary Base (e.g., TEA) - TEA·HCl (precipitate) free_base->HCl_salt + HCl

Caption: Equilibrium between the HCl salt and the free base form.

References

  • Abraham, M. H., Acree, W. E., Jr., & Zissimos, A. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 6-11.
  • Gonçalves, R. S., & da Piedade, M. E. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • Cayman Chemical. (2023, April 12).
  • Gonçalves, R. S., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Fakhree, M. A. A., & Jouyban, A. (2019). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Latin American Journal of Pharmacy, 38(7), 1438-44.
  • Bogardus, J. B. (1984).
  • Quora. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?
  • Chemistry Steps. (2025, August 4).
  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (n.d.). Pyridinecarboxylic acid.
  • Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC?
  • Cheney, G. W. (1956). Process for separating nicotinic acid from isonicotinic acid. U.S.
  • FooDB. (2010, April 8). Showing Compound Nicotinic acid (FDB001014).
  • Matrix Fine Chemicals. (n.d.). PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6.
  • Sigma-Aldrich. (n.d.). 6-Isopropylnicotinic acid hydrochloride | 1423029-80-4.
  • Abramovitch, R. A., Singer, G. M., & Vinutha, A. R. (1967). Base-catalysed deprotonation in pyridine N-oxides and pyridinium salts.
  • Sciencemadness Discussion Board. (2018, October 7).
  • Anderson, B. D., & Conradi, R. A. (1985).
  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748.
  • Davis, M. M. (1968). Acid-base behavior in aprotic organic solvents. National Bureau of Standards Monograph 105.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • Merck. (n.d.). 6-Isopropylnicotinic acid hydrochloride.
  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • ResearchGate. (2020, February 7).
  • Merck. (n.d.).
  • Bordwell, F. G. (n.d.). Bordwell pKa Table.
  • Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Manasa Life Sciences. (n.d.). Pyridine hydrochloride.
  • ChemicalBook. (2026, January 13). Pyridine hydrochloride | 628-13-7.
  • Wikipedia. (n.d.). Nicotinic acid.
  • OWL. (n.d.).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance of the 6-Isopropyl Group in Coupling Reactions

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the steric hindrance imposed by a 6-isopropyl group in palladium- and nickel-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the steric hindrance imposed by a 6-isopropyl group in palladium- and nickel-catalyzed cross-coupling reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently encountered issues. Our focus is on transforming low-yielding or failed reactions into successful, high-yielding transformations by understanding the mechanistic principles behind catalyst, ligand, and condition selection.

Troubleshooting Guide: From Failed Reactions to Optimized Results

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the scientific rationale to empower your experimental design.

Issue 1: Low to No Conversion in Suzuki-Miyaura Couplings

Q: My Suzuki-Miyaura coupling between a 6-isopropylaryl halide and an arylboronic acid is failing or providing minimal yield. I'm observing mostly unreacted starting materials. What are the primary causes and how can I rectify this?

A: This is a classic problem where the steric bulk of the isopropyl group is likely hindering the final, crucial step of the catalytic cycle: reductive elimination. To form the new C-C bond, the two coupling partners must come into close proximity on the palladium center. The bulky isopropyl group makes this difficult. Here’s how to systematically address the issue:

  • Re-evaluate Your Ligand Choice: Standard ligands like PPh₃ are often inadequate for sterically demanding substrates. The key is to use a ligand that is both bulky and electron-rich .[1][2][3]

    • Why Bulk? A bulky ligand promotes the formation of a monoligated LPd(0) species.[1] This coordinatively unsaturated complex is more reactive in the initial oxidative addition step and creates more space on the metal center for the sterically hindered partners to approach each other.

    • Why Electron-Rich? An electron-rich phosphine ligand increases the electron density on the palladium atom.[1][4] This electronic push facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[2]

    • Recommended Ligands: Your primary candidates should be the Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or other highly hindered ligands like t-Bu₃P .[5] An efficient method for coupling substrates with ortho-isopropyl substituents specifically highlights the use of a Pd/BI-DIME catalyst system.[6][7]

  • Optimize the Palladium Source (Precatalyst): How you introduce palladium matters.

    • In-situ vs. Precatalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient and lead to the formation of inactive palladium black.[8][9]

    • Modern Precatalysts: Employing well-defined, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended.[8][10][11] These complexes are designed for the clean and efficient generation of the active LPd(0) species under the reaction conditions, leading to more reproducible and reliable results.[8][9][10][12]

  • Base and Solvent System: The base is not just a spectator; it's crucial for activating the boronic acid in the transmetalation step.[3]

    • Base Strength: For hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like sodium carbonate (Na₂CO₃).

    • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are standard.[13] The addition of a small amount of water can sometimes accelerate the transmetalation step, but care must be taken as it can also promote side reactions.[14]

  • Increase Thermal Energy: Steric barriers can often be overcome with higher reaction temperatures. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C. Always ensure your solvent choice is appropriate for the higher temperature.

Issue 2: Protodeboronation and Homocoupling Side Products are Dominating

Q: My desired cross-coupled product is only a minor component. The main products I'm isolating are the de-boronated starting material (Ar-H) and homocoupled boronic acid (Ar-Ar). What is causing this and how can I suppress these side reactions?

A: This is a common and frustrating issue where side reactions outcompete the desired cross-coupling. Both pathways point to specific problems in your reaction setup.

  • Understanding Protodeboronation: This is the undesired reaction where the boronic acid group is replaced by a hydrogen atom, typically from water or another proton source.[15][16] This pathway is often catalyzed by the base and can even be accelerated by the palladium-phosphine complex itself.[15][16] Recent studies have shown that bulky phosphine ligands, while necessary for the coupling, can paradoxically promote palladium-catalyzed protodeboronation.[15][16]

    • Solution 1: Use Boronate Esters: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester (B(pin)). These are significantly more resistant to protodeboronation.

    • Solution 2: Rigorous Anhydrous Conditions: While some water can aid Suzuki couplings, excess water exacerbates protodeboronation. Ensure your solvent and reagents are thoroughly dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[13][17]

    • Solution 3: Base Selection: Meticulous studies have shown that the presence of bases is a known catalyst for protodeboronation.[15] Using a milder base or ensuring it is finely powdered and well-mixed can sometimes help.

  • Preventing Homocoupling: The homocoupling of the boronic acid is primarily driven by the presence of oxygen.

    • Solution: Thorough Degassing: Your solvent and reaction mixture must be rigorously degassed. The most effective method is to perform three freeze-pump-thaw cycles.[13] Bubbling an inert gas through the solvent for 15-20 minutes is a less effective but often sufficient alternative.[13]

Issue 3: Poor Performance in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination with a 6-isopropylaryl halide, but the reaction is sluggish and gives low yields. How can I improve this C-N bond formation?

A: Similar to C-C couplings, C-N bond formation involving a sterically hindered partner requires a highly active catalyst system. The Buchwald-Hartwig amination has seen several "generations" of ligand development, and using the latest, most active systems is critical.[18]

  • Use a State-of-the-Art Ligand/Precatalyst: This is the most critical factor. The combination of a bulky, electron-rich dialkylbiarylphosphine ligand with a specialized precatalyst is essential.

    • Recommended Ligands: For hindered substrates, ligands like tBuXPhos , tBuBrettPhos , or RuPhos are excellent starting points.[19] The choice may depend on the specific amine coupling partner.[20]

    • Recommended Precatalysts: Use a corresponding G3 or G4 palladacycle precatalyst (e.g., tBuXPhos Pd G3). These are designed for high activity and are particularly effective for coupling challenging substrates like aryl chlorides.[11]

  • The Critical Role of the Base: The base deprotonates the amine, which is a key step in the catalytic cycle.[21]

    • Strong, Non-nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required. Weaker carbonate or phosphate bases are generally ineffective for this transformation.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: Which specific ligands show the best performance for Suzuki couplings involving 6-isopropyl-substituted aryl halides?

A1: Based on literature precedent, the top-performing ligands are bulky, electron-rich monophosphine ligands. A comparative study might look like this:

LigandTypical Catalyst Loading (mol%)Temperature (°C)Relative Performance with Hindered Substrates
RuPhos 1 - 280 - 110Excellent
XPhos 1 - 280 - 110Excellent
SPhos 1 - 290 - 110Very Good
t-Bu₃P 1 - 3100 - 120Good to Very Good
PPh₃ 2 - 5>110Poor to Fair
Data compiled and generalized from multiple sources for illustrative purposes.[22]

Q2: Is Nickel catalysis a viable alternative to Palladium for these hindered substrates?

A2: Yes, nickel catalysis is an excellent and increasingly popular alternative. Due to the smaller atomic radius of nickel compared to palladium, it can sometimes offer different reactivity and be more effective for certain transformations.[23][24] Recent research has shown that Ni-catalyzed C-S and C-C cross-couplings can be highly effective for sterically hindered substrates, often employing flexible bidentate phosphine ligands like DPEphos or P(o-Tol)₃.[23][24][25] Nickel catalysis can also be more cost-effective, but reaction development may be required as the optimal ligands and conditions often differ from palladium systems.[23][24]

Q3: How do I properly set up a reaction to ensure it is truly oxygen-free?

A3: Achieving and maintaining an inert atmosphere is critical for success.

  • Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed water.

  • Reagents: Use anhydrous solvents from a purification system or a freshly opened bottle. Ensure solid reagents like bases are dry; if in doubt, dry them in a vacuum oven.

  • Assembly: Assemble your reaction apparatus (e.g., flask with condenser) while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Degassing: After adding solid reagents and solvents, perform at least three freeze-pump-thaw cycles for the most rigorous oxygen removal. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeat this process two more times.

  • Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a gas bubbler.

Visualizing the Challenge and Solution

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the catalytic cycle, highlighting the sterically congested reductive elimination step, which is often rate-limiting for substrates with a 6-isopropyl group. The use of a bulky ligand (L) facilitates this step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX L(Ar)Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal [R-B(OR)₂OH]⁻ PdII_ArR L(Ar)Pd(II)-R Transmetal->PdII_ArR RedElim Reductive Elimination (Sterically Hindered!) PdII_ArR->RedElim RedElim->Pd0 Product (Ar-R)

Caption: Catalytic cycle highlighting the sterically demanding reductive elimination.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting a failed coupling reaction involving a sterically hindered substrate.

Troubleshooting_Workflow Troubleshooting Workflow for Hindered Couplings Start Low / No Yield CheckLigand Is the ligand bulky and electron-rich? (e.g., SPhos, RuPhos) Start->CheckLigand UseBulkyLigand Action: Switch to a Buchwald-type ligand. CheckLigand->UseBulkyLigand No CheckCatalyst Are you using a modern precatalyst? (e.g., G3/G4) CheckLigand->CheckCatalyst Yes UseBulkyLigand->CheckCatalyst UsePrecatalyst Action: Switch to a Pd(II) precatalyst. CheckCatalyst->UsePrecatalyst No CheckConditions Are conditions optimized? (Base, Temp, Degassing) CheckCatalyst->CheckConditions Yes UsePrecatalyst->CheckConditions OptimizeConditions Action: Increase Temp, Use K₃PO₄, Degas thoroughly. CheckConditions->OptimizeConditions No CheckSideProducts Are side products (protodeboronation) present? CheckConditions->CheckSideProducts Yes OptimizeConditions->CheckSideProducts UseBoronateEster Action: Use a boronate ester (pinacol) and ensure anhydrous conditions. CheckSideProducts->UseBoronateEster Yes Success Reaction Optimized CheckSideProducts->Success No UseBoronateEster->Success

Caption: A decision tree for systematic troubleshooting of coupling reactions.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

This protocol provides a robust starting point for the coupling of a sterically hindered substrate, such as 2-bromo-1-isopropyl-3-methylbenzene, with phenylboronic acid.

Reagents:

  • 2-bromo-1-isopropyl-3-methylbenzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 213 mg), phenylboronic acid (1.5 mmol, 183 mg), K₃PO₄ (3.0 mmol, 637 mg), and the RuPhos Pd G3 precatalyst (0.02 mmol, 16.7 mg).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed dioxane (5 mL) via syringe.

  • Degassing (Optional but Recommended): Perform one cycle of freeze-pump-thaw on the reaction mixture.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers (RSC Publishing).
  • Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • Palladium precatalysts for efficient reactions. SINOCOMPOUND. (2024).
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. (2025).
  • New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.
  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society.
  • Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. PMC.
  • Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. (2022).
  • Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts. University of Victoria. (2023).
  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. arkat usa.
  • Recent Advances on Nickel-Catalyzed Electrochemical Couplings. CCS Chemistry. (2025).
  • Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry. ACS Catalysis. (2025).
  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Organic Chemistry Portal.
  • Buchwald–Hartwig amination. Wikipedia.
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. (2013).
  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers. (2021).
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. (2021).
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. Benchchem.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. (2024).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025).
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem.
  • Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. (2020).
  • (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions.. ResearchGate. (2013).
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. ResearchGate.
  • Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Benchchem.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017).
  • Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. (2019).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal.
  • Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. PMC.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Spectrum of 6-Isopropylnicotinic Acid HCl

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-isopropylnicotinic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-isopropylnicotinic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this compound, placed in context through a comparative analysis with nicotinic acid and its hydrochloride salt. The methodologies for sample preparation and spectral acquisition are also detailed, providing a comprehensive resource for the characterization of this and similar molecules.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of pharmaceutical sciences, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating the molecular structure of organic compounds. By probing the vibrational modes of functional groups, an FTIR spectrum provides a unique molecular fingerprint, enabling identification, purity assessment, and the study of intermolecular interactions.

6-Isopropylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a unique combination of a substituted pyridine ring, a carboxylic acid, and an isopropyl group. The formation of a hydrochloride salt further modifies its electronic and structural properties, which are readily discernible through vibrational spectroscopy. This guide will dissect the expected FTIR spectrum of 6-isopropylnicotinic acid HCl, attributing absorption bands to their corresponding molecular motions and highlighting the spectral shifts induced by both the isopropyl substituent and protonation of the pyridine nitrogen.

Predicted FTIR Spectrum of 6-Isopropylnicotinic Acid HCl: A Detailed Interpretation

While an experimental spectrum for 6-isopropylnicotinic acid HCl is not publicly available in common databases, a reliable prediction of its key absorption bands can be made based on the well-established characteristic frequencies of its constituent functional groups. The analysis is further strengthened by comparing these predictions with the known spectra of nicotinic acid and nicotinic acid hydrochloride.

The Carboxylic Acid Group (-COOH)

The carboxylic acid moiety gives rise to some of the most recognizable bands in an infrared spectrum.

  • O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹ . This feature is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[1][2] The broadness is a direct consequence of the strong hydrogen bonding interactions.

  • C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1760-1690 cm⁻¹ .[1][2] Its precise position can be influenced by the electronic effects of the pyridine ring and hydrogen bonding.

  • C-O Stretching and O-H Bending: The C-O stretching vibration will likely appear as a moderate to strong band in the 1320-1210 cm⁻¹ region.[1] In-plane O-H bending can also contribute to absorption in the 1440-1395 cm⁻¹ range, though it may overlap with C-H bending modes.

The Isopropyl Group (-CH(CH₃)₂)

The isopropyl substituent introduces characteristic aliphatic C-H vibrations.

  • C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methine (CH) groups will result in multiple sharp bands in the 3000-2850 cm⁻¹ region.[3][4] These will appear superimposed on the broad O-H stretch of the carboxylic acid.

  • C-H Bending: Characteristic C-H bending (scissoring) vibrations for the methyl groups are expected around 1470-1450 cm⁻¹ , and a methyl rock can be observed between 1370-1350 cm⁻¹ .[4]

The Substituted Pyridine Ring and the Effect of Protonation (HCl Salt)

The vibrations of the pyridine ring and the protonation of the nitrogen atom are key to the unique spectral signature of 6-isopropylnicotinic acid HCl.

  • N-H⁺ Stretching: The formation of the hydrochloride salt results in a protonated pyridine nitrogen (N-H⁺). This gives rise to a broad absorption in the 3100-2500 cm⁻¹ region, which will overlap significantly with the carboxylic acid O-H stretch.[5][6]

  • Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring are expected to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[3][4]

  • C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring will produce a series of bands in the 1600-1400 cm⁻¹ region. For nicotinic acid, these are observed around 1617 cm⁻¹ (C=N) and in the 1500-1400 cm⁻¹ range (C=C).[7] The substitution with an isopropyl group and protonation will likely cause shifts in the positions and intensities of these bands.

  • Ring Vibrations and C-H Bending: The "fingerprint region" below 1400 cm⁻¹ will contain a complex pattern of absorptions arising from in-plane and out-of-plane C-H bending of the pyridine ring, as well as various ring deformation modes. The substitution pattern on the pyridine ring strongly influences the appearance of these bands.

Comparative Spectral Analysis

To better understand the spectral features of 6-isopropylnicotinic acid HCl, a comparison with nicotinic acid and its hydrochloride salt is instructive.

Vibrational Mode Nicotinic Acid Nicotinic Acid HCl Predicted for 6-Isopropylnicotinic Acid HCl Rationale for Differences
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (very broad)Overlap with N-H⁺ stretch will further broaden this region.
N-H⁺ Stretch Absent~3100-2500 cm⁻¹ (broad)~3100-2500 cm⁻¹ (broad)Presence of the hydrochloride salt.
Aliphatic C-H Stretch AbsentAbsent~3000-2850 cm⁻¹Introduction of the isopropyl group.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹Common to the pyridine ring structure.
C=O Stretch (Carboxylic Acid) ~1700 cm⁻¹~1710 cm⁻¹~1710-1720 cm⁻¹Electron-donating nature of the isopropyl group may slightly increase the frequency.
C=N and C=C Ring Stretches ~1617 cm⁻¹, 1594 cm⁻¹Shifted due to protonationMultiple bands in the 1620-1400 cm⁻¹ regionSubstitution and protonation alter the electronic distribution in the ring.
Aliphatic C-H Bending AbsentAbsent~1470-1450 cm⁻¹ and ~1370-1350 cm⁻¹Characteristic of the isopropyl group.

Note: The wavenumbers for nicotinic acid are based on available spectral data.[7] The predictions for 6-isopropylnicotinic acid HCl are based on established group frequencies.

Experimental Protocol: Acquiring an FTIR Spectrum via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality FTIR spectra of solid samples. The principle lies in dispersing the analyte in a dry, IR-transparent matrix (KBr) and compressing the mixture into a thin, transparent disc.

Materials and Equipment
  • 6-isopropylnicotinic acid HCl

  • FTIR-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with a die set

  • FTIR spectrometer

Step-by-Step Procedure
  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator. Moisture can cause significant interference in the spectrum, particularly in the O-H stretching region.

  • Sample Preparation: Weigh approximately 1-2 mg of 6-isopropylnicotinic acid HCl and 100-200 mg of dry KBr. The sample-to-KBr ratio should be in the range of 0.2% to 1%.

  • Grinding and Mixing: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and ensuring a uniform dispersion of the sample, which minimizes light scattering.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. The pressure causes the KBr to flow and encapsulate the sample in a solid matrix.

  • Background Spectrum: Acquire a background spectrum using a pure KBr pellet. This will account for any atmospheric water and carbon dioxide, as well as any impurities in the KBr.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum.

  • Data Processing: The acquired spectrum should be baseline-corrected and displayed in terms of either transmittance or absorbance.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis drying Dry KBr weighing Weigh Sample & KBr drying->weighing grinding Grind & Mix weighing->grinding loading Load Die grinding->loading pressing Apply Pressure loading->pressing background Acquire Background pressing->background sample Acquire Sample Spectrum background->sample processing Process Spectrum sample->processing

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Logical Framework for Spectral Interpretation

The interpretation of an FTIR spectrum is a logical process of correlating observed absorption bands with the known vibrational frequencies of different functional groups within the molecule.

spectral_interpretation cluster_functional_groups Functional Groups cluster_vibrational_modes Vibrational Modes molecule 6-Isopropylnicotinic Acid HCl cooh -COOH molecule->cooh isopropyl -CH(CH3)2 molecule->isopropyl pyridine_hcl Pyridine-H+Cl- molecule->pyridine_hcl oh_stretch O-H Stretch (3300-2500 cm⁻¹) cooh->oh_stretch co_stretch C=O Stretch (1760-1690 cm⁻¹) cooh->co_stretch aliph_ch_stretch Aliphatic C-H Stretch (3000-2850 cm⁻¹) isopropyl->aliph_ch_stretch aliph_ch_bend Aliphatic C-H Bend (~1470, ~1370 cm⁻¹) isopropyl->aliph_ch_bend nh_stretch N-H+ Stretch (3100-2500 cm⁻¹) pyridine_hcl->nh_stretch arom_ch_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) pyridine_hcl->arom_ch_stretch ring_stretch Ring C=C, C=N Stretch (1620-1400 cm⁻¹) pyridine_hcl->ring_stretch

Caption: Logical flow from molecular structure to predicted FTIR absorption bands.

Conclusion

The FTIR spectrum of 6-isopropylnicotinic acid hydrochloride is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The very broad absorptions in the high-frequency region arise from the overlapping O-H and N-H⁺ stretching vibrations, confirming the presence of both the carboxylic acid and the hydrochloride salt. The strong carbonyl absorption and the aliphatic C-H stretching and bending modes further corroborate the presence of the carboxylic acid and isopropyl groups, respectively. Finally, the pattern of absorptions in the 1620-1400 cm⁻¹ region, along with the aromatic C-H stretches, provides definitive evidence of the substituted pyridine ring. This guide provides a robust framework for the interpretation of the FTIR spectrum of this compound and serves as a valuable comparative tool for the analysis of related nicotinic acid derivatives.

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  • SpectraBase. (n.d.). Pyridine, 2-[(4-nitrophenyl)thio]-. Retrieved from [Link]

  • Canadian Science Publishing. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • ACS Publications. (2021). Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Retrieved from [Link]

  • NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • NIST. (n.d.). Isopropyl Alcohol. Retrieved from [Link]

  • NIST. (n.d.). Succinic acid, isopropyl-. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 6-Isopropylnicotinic Acid

This guide outlines the mass spectrometry fragmentation behavior of 6-isopropylnicotinic acid (CAS: 132768-48-2), a substituted pyridine derivative used in pharmaceutical synthesis. The following analysis synthesizes est...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation behavior of 6-isopropylnicotinic acid (CAS: 132768-48-2), a substituted pyridine derivative used in pharmaceutical synthesis.

The following analysis synthesizes established fragmentation rules for alkyl-substituted pyridine carboxylic acids, providing a predictive model for structural validation in the absence of a commercial library standard.

Executive Summary

6-isopropylnicotinic acid (MW: 165.19 g/mol ) exhibits a distinct fragmentation pattern in Electron Ionization (EI) mass spectrometry characterized by the interplay between the stability of the pyridine ring, the lability of the carboxyl group, and the branching of the isopropyl substituent.

  • Molecular Ion (

    
    ):  m/z 165 (Distinct, usually moderate intensity).
    
  • Base Peak Candidate: m/z 150 (Loss of methyl radical from isopropyl group).

  • Diagnostic Transitions: Sequential loss of the alkyl substituent and the carboxylic acid moiety allows for differentiation from structural isomers (e.g., n-propyl analogs).

Experimental Protocol (Self-Validating System)

To reproduce the fragmentation patterns described, the following GC-MS protocol is recommended. This setup ensures sufficient thermal stability for the carboxylic acid while maximizing ionization efficiency.

Sample Preparation
  • Derivatization (Optional but Recommended): While the free acid can be analyzed, conversion to a methyl ester (using TMS-diazomethane) or TMS-ester (using BSTFA) improves peak shape and volatility. Note: The data below refers to the underivatized free acid.

  • Solvent: Methanol or Acetonitrile (HPLC Grade).

  • Concentration: 10 µg/mL.

Instrument Parameters (EI-MS)
ParameterSettingRationale
Ionization Energy 70 eVStandard energy for reproducible library matching.[1]
Source Temp 230 °CPrevents condensation of the polar acid; minimizes thermal degradation.
Transfer Line 250 °CEnsures efficient transport to the MS source.
Scan Range m/z 40–200Covers molecular ion and all lower-mass diagnostic fragments.
Column 5% Phenyl-methylpolysiloxaneLow polarity phase reduces tailing for free acids.

Fragmentation Mechanisms & Causality

The fragmentation of 6-isopropylnicotinic acid is driven by two primary centers of charge localization: the nitrogen heteroatom and the carbonyl oxygen.

Pathway A: Isopropyl Group Cleavage (Dominant)

Unlike n-alkyl chains which often undergo McLafferty rearrangements, the isopropyl group at the 6-position favors simple cleavage due to branching.

  • Loss of Methyl Radical (

    
    ):  The molecular ion (m/z 165) loses a methyl radical (
    
    
    
    ) from the isopropyl group.
  • Product: A secondary benzylic-type carbocation at m/z 150. This ion is stabilized by resonance with the electron-deficient pyridine ring.

    • Significance: This is often the Base Peak (100% abundance) or a major ion, distinguishing it from unbranched isomers.

Pathway B: Carboxyl Group Degradation

Typical of nicotinic acid derivatives, the C-3 carboxyl group undergoes characteristic losses:

  • Loss of Hydroxyl (

    
    ):  Cleavage of the OH radical yields the acylium ion (m/z 148).
    
  • Loss of Carboxyl (

    
    ):  Loss of the 
    
    
    
    radical or decarboxylation (
    
    
    ) leads to the alkyl-pyridine cation (m/z 120).
Pathway C: Ring Fragmentation

At high energy, the pyridine ring itself degrades, typically losing HCN (27 Da), a hallmark of nitrogen heterocycles.

Visualizing the Fragmentation Pathway

The following diagram maps the logical flow of ion generation.

Fragmentation M_Ion Molecular Ion (M+) m/z 165 [C9H11NO2]+ M_15 [M - CH3]+ m/z 150 (Stabilized Cation) M_Ion->M_15 - CH3 (15) M_17 [M - OH]+ m/z 148 (Acylium Ion) M_Ion->M_17 - OH (17) M_45 [M - COOH]+ m/z 120 (Isopropylpyridine) M_Ion->M_45 - COOH (45) M_15_45 [M - CH3 - COOH]+ m/z 105 (Ethylpyridine-like) M_15->M_15_45 - COOH (45) M_45->M_15_45 - CH3 (15) Ring_Frag Ring Fragmentation m/z 78, 51 M_15_45->Ring_Frag - HCN / C2H2

Figure 1: Proposed fragmentation tree for 6-isopropylnicotinic acid showing parallel degradation pathways of the alkyl and carboxyl groups.

Comparative Analysis: 6-Isopropyl vs. Alternatives

To validate the identity of 6-isopropylnicotinic acid, it must be compared against its parent compound and homologs. The presence of the isopropyl group shifts the mass spectrum significantly compared to Nicotinic Acid.

Table 1: Spectral Fingerprint Comparison
Feature6-Isopropylnicotinic Acid Nicotinic Acid (Parent) 6-Methylnicotinic Acid
Molecular Ion (

)
m/z 165 m/z 123m/z 137
Base Peak (Typical) m/z 150 (M-15)m/z 106 (M-17) or 78m/z 122 (M-15)
Key Loss 1 -15 Da (Methyl)-17 Da (Hydroxyl)-15 Da (Methyl)
Key Loss 2 -45 Da (Carboxyl)-45 Da (Carboxyl)-45 Da (Carboxyl)
Distinguishing Factor Strong M-15 due to branched alkyl stability.Absence of alkyl fragments.M-15 leads to unstable primary cation (less intense than isopropyl).
Differentiation from Isomers
  • vs. n-Propylnicotinic Acid: The n-propyl isomer typically undergoes a McLafferty rearrangement (loss of ethylene, M-28) or cleavage of the ethyl group (M-29). The 6-isopropyl isomer favors M-15 (methyl loss) because it forms a secondary carbocation, whereas methyl loss from n-propyl would form an unstable primary cation.

  • vs. 2-Isopropylnicotinic Acid: The 2-isomer (ortho to nitrogen) often shows a pronounced "Ortho Effect," where the carboxyl group interacts with the alkyl group or ring nitrogen, potentially enhancing water loss (M-18) over hydroxyl loss.

References

  • NIST Chemistry WebBook. Standard Electron Ionization Mass Spectra of Pyridine Carboxylic Acids. National Institute of Standards and Technology.[2] [Link]

  • Shimadzu Application Data. Analysis of Pyridine Derivatives by GC-MS/MS. Shimadzu Corporation. [Link]

  • McLafferty, F. W.Interpretation of Mass Spectra. University Science Books.
  • PubChem Compound Summary. Nicotinic Acid Derivatives and Isomers. National Center for Biotechnology Information. [Link]

Sources

Validation

Technical Comparison Guide: Steric &amp; Electronic Profiling of 6-Isopropylnicotinic Acid

Topic: Steric effects of isopropyl group in 6-substituted nicotinic acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary The 6-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Steric effects of isopropyl group in 6-substituted nicotinic acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 6-substituted nicotinic acid scaffold (pyridine-3-carboxylic acid) represents a privileged motif in medicinal chemistry, serving as a precursor for bioisosteres of nicotinamide, anabasine analogs, and specific receptor ligands (e.g., GLP-1 agonists, Nav1.8 inhibitors). While the 6-methyl analog is widely characterized, the 6-isopropyl group introduces a distinct steric and electronic profile that critically alters the physicochemical properties of the pyridine ring.

This guide provides an in-depth technical comparison of 6-isopropylnicotinic acid against its 6-methyl and unsubstituted counterparts. It focuses on the steric shielding of the nitrogen lone pair, modulation of lipophilicity, and specific synthetic protocols, offering a self-validating resource for lead optimization.

Steric & Electronic Landscape

The introduction of an isopropyl group at the C6 position (adjacent to the ring nitrogen) creates a unique steric environment compared

Comparative

A Senior Application Scientist's Guide to Melting Point Range Verification for Novel Compounds: The Case of 6-isopropylnicotinic acid HCl

This guide will not simply present a pre-defined melting point for 6-isopropylnicotinic acid HCl. Instead, we will delve into the causality behind experimental choices in melting point determination, establish a self-val...

Author: BenchChem Technical Support Team. Date: February 2026

This guide will not simply present a pre-defined melting point for 6-isopropylnicotinic acid HCl. Instead, we will delve into the causality behind experimental choices in melting point determination, establish a self-validating protocol for obtaining a reliable melting point range, and provide a framework for interpreting the results in the context of compound purity and potential polymorphism.

The Critical Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, an accurate melting point determination serves two primary purposes:

  • Identification: A sharp and reproducible melting point can serve as a preliminary identifier for a known compound when compared to a reference standard.

  • Purity Assessment: A broad melting range is a strong indicator of the presence of impurities.

For a novel compound like 6-isopropylnicotinic acid HCl, establishing a characteristic melting point range is a critical first step in its physicochemical profiling. This value becomes a key quality control parameter for subsequent batches, ensuring consistency in preclinical and clinical studies.

Experimental Protocol: A Self-Validating System for Accurate Melting Point Determination

The following protocol is based on established methodologies from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), ensuring a high degree of scientific integrity.[1][2][3][4][5][6][7]

Instrumentation and Materials
  • Melting point apparatus (digital or manual)

  • Capillary tubes (thin-walled, closed at one end)

  • Sample of 6-isopropylnicotinic acid HCl (finely powdered and dried)

  • Reference standards with certified melting points (e.g., caffeine, vanillin)

  • Mortar and pestle

  • Spatula

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 6-isopropylnicotinic acid HCl is a fine, homogenous powder. If necessary, gently grind the sample in a clean, dry mortar and pestle.

    • Thoroughly dry the sample to remove any residual solvents, which can depress the melting point. Drying under vacuum at a temperature below the expected melting point is recommended.

  • Capillary Tube Packing:

    • Introduce the powdered sample into the open end of a capillary tube.

    • Tap the closed end of the capillary tube gently on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be approximately 2-4 mm. Consistent packing is crucial for reproducible results.

  • Instrument Calibration:

    • Prior to analyzing the test sample, calibrate the melting point apparatus using certified reference standards that bracket the expected melting point of the sample. This step is critical for ensuring the trustworthiness of the obtained data.

  • Approximate Melting Point Determination (Fast Ramp):

    • If the approximate melting point of 6-isopropylnicotinic acid HCl is unknown, a preliminary determination with a fast heating rate (e.g., 5-10 °C/minute) can be performed. This will provide a rough estimate of the melting range.

  • Accurate Melting Point Determination (Slow Ramp):

    • Set the starting temperature of the apparatus to at least 20 °C below the approximate melting point determined in the previous step.

    • Insert the packed capillary tube into the heating block.

    • Set the heating rate to 1-2 °C/minute. A slow heating rate is essential for allowing the system to reach thermal equilibrium and for accurate observation of the melting process.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the end of melting). This temperature window constitutes the melting point range.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Grind Grind Sample Dry Dry Sample Grind->Dry Pack Pack Capillary Tube Dry->Pack Calibrate Calibrate Instrument Pack->Calibrate FastRamp Fast Ramp (Approx. MP) Calibrate->FastRamp SlowRamp Slow Ramp (Accurate MP) FastRamp->SlowRamp Record Record Melting Range SlowRamp->Record caption Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination

Comparative Analysis: Situating 6-isopropylnicotinic acid HCl Among Analogs

While a specific melting point for 6-isopropylnicotinic acid HCl is not documented, we can compare its expected properties with those of structurally related and commercially available compounds. This comparative analysis provides a valuable context for our experimental findings. The parent compound, nicotinic acid, and a closely related analog, 6-methylnicotinic acid, serve as excellent benchmarks.

CompoundStructureReported Melting Point (°C)
6-isopropylnicotinic acid HCl (Structure not publicly available)To be determined experimentally
Nicotinic Acid C₆H₅NO₂234 - 241[8][9][10][11][12]
6-Methylnicotinic Acid C₇H₇NO₂209 - 213[13][14][15][16][17]

Data compiled from publicly available sources.

The introduction of an isopropyl group at the 6-position of the pyridine ring in nicotinic acid is expected to influence its crystal lattice structure and intermolecular forces, thereby altering its melting point. The addition of the hydrochloride salt will also significantly impact the melting point compared to the free acid.

Interpreting the Results: A Logical Framework

The interpretation of the experimentally determined melting point range for 6-isopropylnicotinic acid HCl requires a logical and systematic approach.

Logical Flow for Melting Point Data Analysis

MeltingPointAnalysis Start Experimentally Determined Melting Point Range Sharp Sharp Melting Range (< 2 °C) Start->Sharp Broad Broad Melting Range (> 2 °C) Start->Broad Consistent Consistent with Batch-to-Batch Data Sharp->Consistent Inconsistent Inconsistent with Batch-to-Batch Data Sharp->Inconsistent Impure Potential Impurities Broad->Impure Pure Likely High Purity Consistent->Pure Polymorph Investigate for Polymorphism Inconsistent->Polymorph caption Analysis of Melting Point Data

Caption: Analysis of Melting Point Data

  • A Sharp Melting Range (< 2 °C): This is indicative of a high degree of purity. If this sharp melting point is reproducible across different batches, it can be established as a key quality parameter for 6-isopropylnicotinic acid HCl.

  • A Broad Melting Range (> 2 °C): This suggests the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. Further analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), should be employed to identify and quantify these impurities.

  • Inconsistent Melting Points Across Batches: If different batches of what is presumed to be pure 6-isopropylnicotinic acid HCl exhibit different sharp melting points, this could be an indication of polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physicochemical properties, including melting points. Techniques such as X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) would be necessary to investigate the potential for polymorphism.

Conclusion: Establishing a Foundation for Further Development

The verification of the melting point range of a novel compound like 6-isopropylnicotinic acid HCl is a fundamental and indispensable step in its characterization. While a literature value may not always be available, a rigorously determined experimental value, obtained through a validated protocol, provides a crucial benchmark for identity, purity, and consistency. By following a systematic approach that includes careful sample preparation, instrument calibration, and a logical interpretation of the results, researchers can confidently establish a key quality attribute for their compound, paving the way for successful downstream development.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Loba Chemie. NICOTINIC ACID EXTRA PURE. [Link]

  • British Pharmacopoeia. Appendix V A. Determination of Melting Point. [Link]

  • Chemsrc. 6-Methylnicotinic acid | CAS#:3222-47-7. [Link]

  • U.S. Environmental Protection Agency. 6-Methylnicotinic acid Properties. [Link]

  • European Pharmacopoeia. 2.2.14. Melting point - capillary method. [Link]

  • Scribd. 2.2.14. Melting Point - Capillary Method. [Link]

  • USP-BPEP. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Pharmaguideline. Melting Range or Temperature (Apparatus and Deternination). [Link]

  • PureSynth. 6-Methylnicotinic Acid 98.0%(GC). [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Isopropylnicotinic acid hydrochloride

Topic: Technical Advisory: Safe Handling & Logistics for 6-Isopropylnicotinic acid hydrochloride CAS: 1423029-80-4 Content Type: Operational Safety & Logistics Guide Executive Summary & Chemical Context 6-Isopropylnicoti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Advisory: Safe Handling & Logistics for 6-Isopropylnicotinic acid hydrochloride CAS: 1423029-80-4 Content Type: Operational Safety & Logistics Guide

Executive Summary & Chemical Context

6-Isopropylnicotinic acid hydrochloride is a functionalized pyridine derivative primarily used as a building block in pharmaceutical synthesis. As a hydrochloride salt of a nicotinic acid derivative, it possesses dual hazard characteristics: the irritant properties of the pyridine ring and the acidic, corrosive potential of the hydrochloride moiety.

The Critical Insight: Users often underestimate the hydrolysis potential of this solid. While it appears as a benign white/off-white powder, contact with mucosal moisture (eyes, lungs, sweat) dissociates the HCl, creating an immediate localized acidic environment (pH < 2). This guide prioritizes moisture management and dust control to mitigate this specific mechanism of injury.

Hazard Dynamics & Risk Assessment

Before selecting PPE, you must understand the "Why." The safety profile is defined by its GHS classifications: H315 (Skin Irritant), H319 (Eye Irritant), and H335 (Respiratory Irritant) .

Hazard ComponentMechanism of ActionOperational Implication
Hydrochloride Salt Hydrolysis upon contact with moisture releases H⁺ ions.Sweat is a catalyst. Gloves must be donned before entering the weighing area to prevent skin moisture transfer.
Fine Particulate High surface area dust allows rapid absorption via inhalation.Engineering controls (Fume Hood) are superior to PPE (Respirators) for this compound.
Hygroscopicity Absorbs atmospheric water, becoming sticky and corrosive.Containers must be resealed immediately. Spills become difficult to clean if left to deliquesce.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Laboratory Scale (<100g) operations.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The HCl salt dust can bypass side shields. If dust contacts the eye, it creates an acidic solution immediately.
Dermal (Hand) Nitrile Gloves (Min. Thickness: 0.11 mm)Nitrile offers excellent resistance to organic acids. Double-gloving is required during solubilization steps due to exothermic potential.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary defense. If hood work is impossible, use a P100/N95 Particulate Respirator .
Body Lab Coat (High-neck, snap closure)Prevents dust accumulation on street clothes. Cotton/Polyester blends are acceptable; Tyvek is recommended for quantities >100g.
Visualization: PPE Selection Logic

The following logic flow ensures you select the correct protection based on the state of matter (Solid vs. Solution).

PPE_Selection_Logic Start Start: Assess State State_Solid Solid (Powder) Start->State_Solid State_Solution Solution (Dissolved) Start->State_Solution Hazard_Dust Hazard: Airborne Acidic Dust State_Solid->Hazard_Dust Hazard_Splash Hazard: Corrosive Splash State_Solution->Hazard_Splash Action_Hood Engineering: Fume Hood Mandatory Hazard_Dust->Action_Hood Primary Control Action_Goggles PPE: Splash Goggles Hazard_Dust->Action_Goggles Secondary Control Hazard_Splash->Action_Goggles Action_Gloves PPE: Nitrile (Double Layer) Hazard_Splash->Action_Gloves

Caption: Decision tree for PPE selection based on the physical state of 6-Isopropylnicotinic acid HCl.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Step)

Most accidents occur here due to static electricity dispersing the light powder.

  • Preparation:

    • Turn on the analytical balance ionizing bar (if available) to neutralize static.

    • Place a disposable weighing boat inside the fume hood.

  • Donning:

    • Put on nitrile gloves.[1] Check for micro-tears by inflating them slightly.

    • Don goggles.

  • Transfer:

    • Open the container inside the hood .

    • Use a stainless steel spatula (plastic spatulas generate static).

    • Technique: Do not dump. Tap the spatula gently to dispense.

    • Expert Tip: If the powder is clumping, it has absorbed moisture. Do not attempt to crush clumps with force; this disperses dust. Dissolve the entire clump if possible.

  • Sealing:

    • Wipe the threads of the bottle with a dry Kimwipe before closing to prevent the cap from seizing due to salt formation.

    • Wrap the cap with Parafilm to prevent moisture ingress during storage.

B. Solubilization
  • Solvent Choice: The compound is soluble in water (acidic pH), DMSO, and Methanol.

  • Exotherm Check: Dissolving HCl salts can be slightly exothermic. Add solvent to the solid slowly.

  • Venting: If dissolving in a closed vessel, vent frequently to prevent pressure buildup from thermal expansion.

Emergency Response & Disposal Logistics

Spill Management (Solid)

Do not use a wet paper towel initially. Water will dissolve the salt and spread the acid.

  • Isolate: Mark the area.[2]

  • Dry Sweep: Use a dustpan and brush to collect the bulk solid.

  • Neutralize Residuals: Spray the area with a 5% Sodium Bicarbonate (NaHCO₃) solution. Wait for bubbling (CO₂ release) to cease.

  • Final Wipe: Clean with water and detergent.

Waste Disposal

This material is an Acidic Organic Waste .

  • Do Not: Mix with Bleach (Sodium Hypochlorite). This will generate Chlorine gas.

  • Do Not: Mix with Cyanide salts. This will generate Hydrogen Cyanide gas.

  • Protocol:

    • Dissolve waste in water.

    • Adjust pH to 6–8 using Sodium Bicarbonate or Dilute NaOH.

    • Dispose of in the "Aqueous Organic" or "General Organic" waste stream depending on the co-solvent used.

Visualization: Emergency Workflow

Emergency_Response Incident Incident: Spill or Exposure Type_Skin Skin/Eye Contact Incident->Type_Skin Type_Spill Bench Spill Incident->Type_Spill Action_Flush Flush with Water (15 mins) Type_Skin->Action_Flush Action_DrySweep Dry Sweep (No Water) Type_Spill->Action_DrySweep Action_Report Report to EHS Action_Flush->Action_Report Action_Neutralize Apply 5% NaHCO3 Action_DrySweep->Action_Neutralize Action_Neutralize->Action_Report

Caption: Immediate response workflow for personnel exposure vs. laboratory containment failure.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 6-Isopropylnicotinic acid hydrochloride.

  • Fisher Scientific. (2025).[4] Pyridine Hydrochloride Safety Data Sheet. (Used for class-based hazard extrapolation).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024). Compound Summary: 6-Isopropylnicotinic acid. National Library of Medicine.

Sources

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